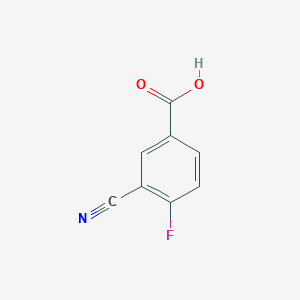

3-Cyano-4-fluorobenzoic acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar fluorinated benzoic acids involves multiple steps, including condensation, reduction, and cyclization processes. A method described for 1-Fluoro-dibenzo[a,d]cycloheptanone, synthesized from phthalic anhydride and orthofluorophenyl acetic acid, showcases a high-yield and industrially valuable process due to its simplicity (Lili Wen, 2006). Such methodologies can be adapted for synthesizing 3-Cyano-4-fluorobenzoic acid, highlighting the importance of selecting appropriate raw materials and conditions for high efficiency.

Molecular Structure Analysis

The molecular structure of fluorinated benzoic acids can be elucidated using spectroscopy and crystallography techniques. Studies on similar compounds, like 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile, have demonstrated the effectiveness of IR, NMR, and X-ray crystallography in confirming molecular structures and understanding intramolecular interactions (S. Özbey et al., 2004).

Chemical Reactions and Properties

Chemical properties of 3-Cyano-4-fluorobenzoic acid can be inferred from reactions involving similar compounds. For example, cyano-activated fluoro displacement reactions have been used to synthesize new groups of cyanodibenzo[1,4]dioxines, demonstrating the reactivity of cyano and fluoro groups under specific conditions (G. Eastmond et al., 2001).

Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation and Environmental Studies :

- Genthner, Townsend, and Chapman (1989) studied the anaerobic transformation of phenol to benzoate, using isomeric fluorophenols including 3-fluorophenol which led to the accumulation of fluorobenzoic acids. This research is significant in understanding the environmental fate of fluorinated compounds in anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Luminogenic Materials in Optics and Electronics :

- Jia et al. (2013) synthesized novel indolo[3,2-b]carbazole derivatives with cyano-substituted stilbene groups, demonstrating applications in optics and electronics due to their aggregation-induced enhanced emission properties (Jia et al., 2013).

Biodegradation by Microorganisms :

- Boersma et al. (2004) described the biodegradation of fluorobenzoic acids by Sphingomonas sp. This study is crucial for understanding the microbial degradation pathways of fluorinated aromatic compounds (Boersma et al., 2004).

Synthesis of Biologically Active Molecules :

- Holla, Bhat, and Shetty (2003) discussed the synthesis of new molecules using fluorobenzoic acid derivatives, highlighting their potential as antibacterial agents (Holla, Bhat, & Shetty, 2003).

Investigations in Pseudomonas sp. :

- Schreiber et al. (1980) proposed a catabolic pathway for isomeric fluorobenzoates in Pseudomonas sp., revealing critical reactions in the degradation process (Schreiber et al., 1980).

Metabolism of Fluorinated Benzoates :

- Mouttaki, Nanny, and McInerney (2008) investigated the metabolism of fluorinated benzoates by Syntrophus aciditrophicus, providing insights into the metabolism of aromatic acids in anaerobic environments (Mouttaki, Nanny, & McInerney, 2008).

Mesomorphic and Dielectric Properties :

- Ziobro et al. (2009) studied the properties of fluorosubstituted esters, highlighting their potential in formulating nematic mixtures for electronic applications (Ziobro et al., 2009).

Gas/Vapor Separation in Metal-Organic Frameworks :

- Xue et al. (2015) employed fluorobenzoic acids in the construction of metal-organic frameworks (MOFs) for selective adsorption-based separation of gases and vapors (Xue et al., 2015).

Hydrogen-Bonded Liquid Crystals :

- Meddeb et al. (2022) explored hydrogen-bonded liquid crystals formed by mixing fluorobenzoic acids, revealing their electro-optical and viscoelastic properties (Meddeb et al., 2022).

Synthesis and Antibacterial Activity of Cd(II) Complexes :

- Sertçelik and Durman (2020) synthesized Cd(II) complexes with fluorobenzoates, studying their structure and antibacterial properties (Sertçelik & Durman, 2020).

Safety and Hazards

The safety information for 3-Cyano-4-fluorobenzoic acid indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The hazard statements include H302, H315, H318, and H335 . The precautionary statements include P261, P264, P280, P301 + P312, P302 + P352, and P305 + P351 + P338 .

Wirkmechanismus

Target of Action

3-Cyano-4-fluorobenzoic acid is a fluorinated analog of benzoic acid It is known to affect the respiratory system .

Biochemical Pathways

It is known that the compound is used as an intermediate in the preparation of arylbenzamides, which act as negative allosteric modulators of mglu5r .

Pharmacokinetics

It is known that the compound has an excellent pharmacokinetic profile and can be used as a nonradioactive tracer for imaging tumor cells in vivo .

Result of Action

It is known that the compound is effective in the treatment of prostate cancer .

Action Environment

It is known that the compound is an irritant and its acidity (pka) is lower than that of the ortho form (2-fluorobenzoic acid) but higher than that of the para form (4-fluorobenzoic acid) .

Eigenschaften

IUPAC Name |

3-cyano-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-7-2-1-5(8(11)12)3-6(7)4-10/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHGATOBRPWPBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10378782 | |

| Record name | 3-cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyano-4-fluorobenzoic acid | |

CAS RN |

171050-06-9 | |

| Record name | 3-cyano-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10378782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

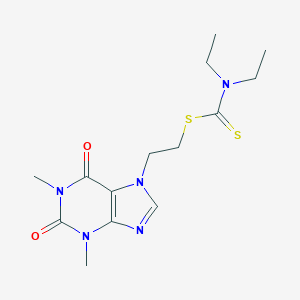

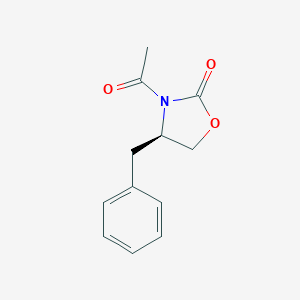

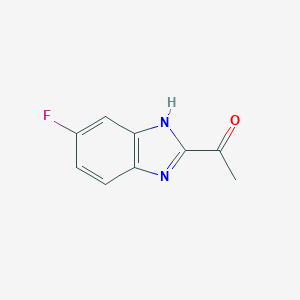

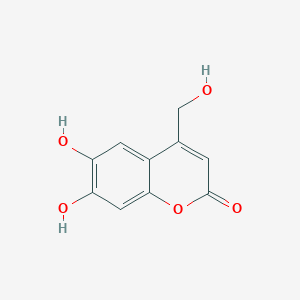

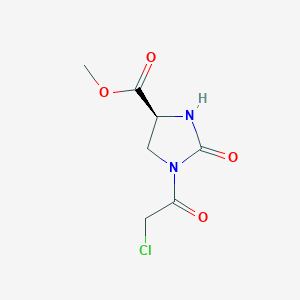

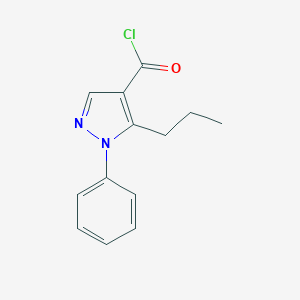

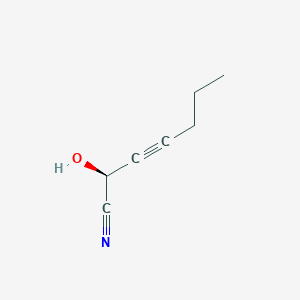

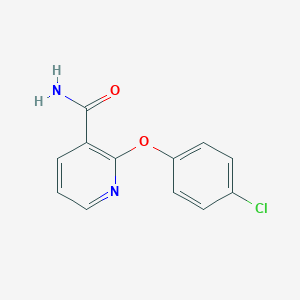

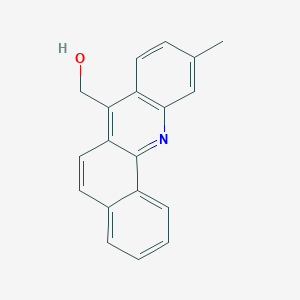

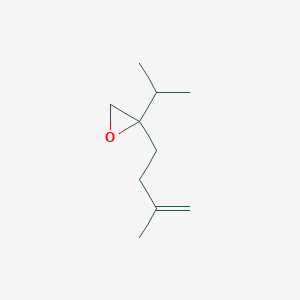

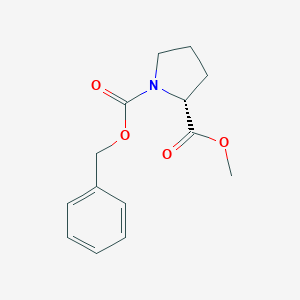

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

![[(2S)-3-oxobutan-2-yl] acetate](/img/structure/B68705.png)